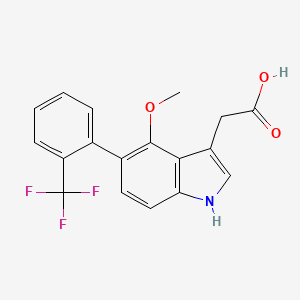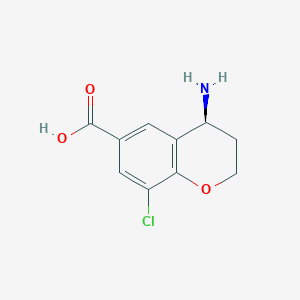
(S)-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromane ring system substituted with an amino group, a chlorine atom, and a carboxylic acid group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the chromane ring system, followed by the introduction of the amino and chlorine substituents. The carboxylic acid group is then added through a series of reactions involving oxidation and hydrolysis. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
(S)-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
科学的研究の応用
(S)-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-4-amino-8-chlorochromane-6-carboxylicacid: Lacks the hydrochloride salt, which may affect its solubility and stability.
®-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride: The enantiomer of the compound, which may have different biological activities.
4-amino-8-chlorochromane-6-carboxylicacid: Lacks the stereochemistry, which can influence its interactions with biological targets.
Uniqueness
(S)-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can enhance its solubility and stability. These properties make it a valuable compound for research and industrial applications.
特性
分子式 |
C10H10ClNO3 |
|---|---|
分子量 |
227.64 g/mol |
IUPAC名 |
(4S)-4-amino-8-chloro-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-7-4-5(10(13)14)3-6-8(12)1-2-15-9(6)7/h3-4,8H,1-2,12H2,(H,13,14)/t8-/m0/s1 |
InChIキー |
ASWNMJDSHOAUIG-QMMMGPOBSA-N |
異性体SMILES |
C1COC2=C([C@H]1N)C=C(C=C2Cl)C(=O)O |
正規SMILES |
C1COC2=C(C1N)C=C(C=C2Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


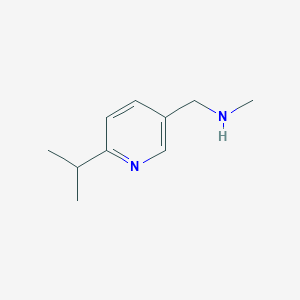
![N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide](/img/structure/B13119815.png)

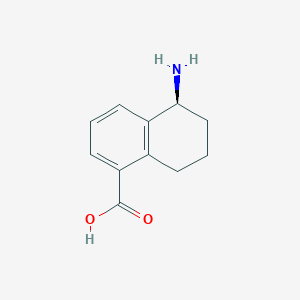
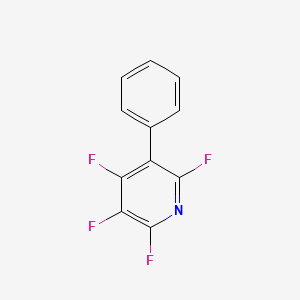



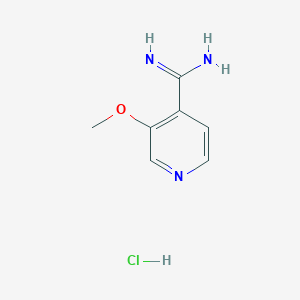
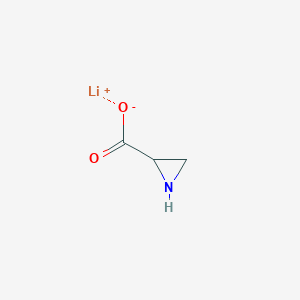
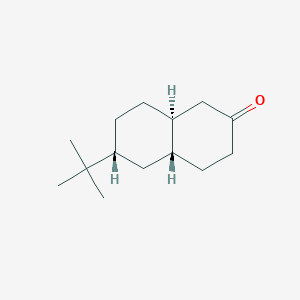
![Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13119898.png)
![2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one](/img/structure/B13119904.png)
